molecular formula C10H16O3 B571808 Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate CAS No. 1312535-32-2

Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No. B571808
M. Wt: 184.235
InChI Key: VNJMCDQYRCNFIM-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Sodium borohydride (6.19 g, 163 mmol) was added in portions at 0° C. to a solution of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (10.0 g, 54.3 mmol) in methanol (200 mL). The mixture was stirred at room temperature for 30 minutes. Then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate. 1H NMR (400 MHz, CDCl3): δ 3.89-3.84 (m, 1H), 3.65 (s, 3H), 2.21 (s, 1H), 1.79-1.73 (m, 1H), 1.70-1.68 (m, 3H), 1.49-1.35 (m, 2H), 1.06 (s, 6H).
Quantity
6.19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1([CH3:15])[CH2:9][C:8](=[O:10])[CH2:7][CH2:6][CH:5]1[C:11]([O:13][CH3:14])=[O:12]>CO.O>[OH:10][CH:8]1[CH2:7][CH2:6][CH:5]([C:11]([O:13][CH3:14])=[O:12])[C:4]([CH3:15])([CH3:3])[CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
CC1(C(CCC(C1)=O)C(=O)OC)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1CC(C(CC1)C(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.